N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide

Description

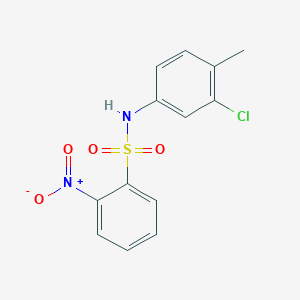

Structurally, the molecule features two aromatic rings: one sulfonamide-linked benzene ring with a nitro (-NO₂) group at the ortho position and a chloro (-Cl) and methyl (-CH₃) substituent at the meta and para positions, respectively, on the aniline ring (Fig. 1, ). Its synthesis typically involves reacting 2-nitrobenzenesulfonyl chloride with substituted anilines under controlled conditions, followed by purification via recrystallization .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(8-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPBLYMEUHDGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chloro substituent on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Reduction: N-(3-chloro-4-methylphenyl)-2-aminobenzenesulfonamide.

Substitution: N-(3-substituted-4-methylphenyl)-2-nitrobenzenesulfonamide.

Oxidation: N-(3-chloro-4-carboxyphenyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.

Materials Science:

Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The nitro group may also contribute to the compound’s activity by undergoing reduction to form reactive intermediates that can damage bacterial DNA and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

N-(3-Chloro-4-methylphenyl)-2-nitrobenzenesulfonamide shares a core sulfonamide framework with several analogs. Key structural variations among these compounds include:

Substituent Position and Type: N-(3-Methylphenyl)-2-nitrobenzenesulfonamide (C₁₃H₁₂N₂O₄S): Differs by replacing the 3-chloro-4-methyl group with a single 3-methyl substituent. Computational studies reveal lower polarizability (145.6 ų) and hyperpolarizability (3.45 × 10⁻³⁰ esu) compared to dimeric forms, with HOMO-LUMO gaps indicative of reduced reactivity . N-(4-Methylphenyl)-2-nitrobenzenesulfonamide: Features a para-methyl group instead of chloro and methyl groups. Crystallographic data show planar sulfonamide groups and intermolecular hydrogen bonding (N–H···O) stabilizing the lattice . N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide (C₁₂H₉ClN₂O₄S): Positional isomer with nitro at the para position and chloro at the ortho position. Synthesis involves 4-nitrobenzenesulfonyl chloride and 2-chloroaniline, yielding a compound with distinct IR spectral features (e.g., S=O stretching at 1375 cm⁻¹) . N-(2,4-Dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide (C₁₃H₁₀Cl₂N₂O₄S): Contains two chloro substituents and a nitro group at the meta position. Its higher molecular weight (361.20 g/mol) and lipophilicity (LogP = 5.69) suggest enhanced membrane permeability compared to monosubstituted analogs .

Electronic Properties :

- The electron-withdrawing nitro group in the ortho position (as in the target compound) increases sulfonamide acidity, facilitating hydrogen bonding in crystal structures .

- Substitution patterns influence HOMO-LUMO energy gaps. For instance, the 3-methylphenyl analog exhibits a HOMO-LUMO gap of ~4.5 eV, while dichlorinated derivatives may show narrower gaps due to enhanced electron delocalization .

Physicochemical and Crystallographic Comparisons

Biological Activity

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 326.76 g/mol

The presence of a sulfonamide group, a nitro group, and a chloro-substituted phenyl ring contributes to its unique reactivity and potential therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Research indicates that compounds within the sulfonamide class can inhibit bacterial growth by mimicking natural substrates and interfering with enzyme activity essential for bacterial metabolism. The compound's nitro group may also contribute to its antimicrobial efficacy by generating reactive intermediates that disrupt cellular functions.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity . The sulfonamide moiety can interact with various enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and associated symptoms. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for specific enzymes, disrupting biochemical pathways that are crucial for microbial survival and inflammation control.

- Binding Affinities : Interaction studies demonstrate that the compound binds effectively to target enzymes, inhibiting their activity and leading to therapeutic effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study assessed the compound's efficacy against various bacterial strains, revealing significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent antimicrobial effects.

-

Anti-inflammatory Evaluation :

- In vitro assays demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound within its class:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide | CHClNOS | Different substitution pattern |

| N-(4-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide | CHClNOS | Chloro substitution at the 4-position |

| N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide | CHClNOS | Contains a methoxy group |

These variations influence their biological activities and mechanisms of action, underscoring the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.